molecular formula C3H4Cl2 B049464 1,3-Dichloropropene CAS No. 542-75-6

1,3-Dichloropropene

Cat. No. B049464
CAS RN: 542-75-6
M. Wt: 110.97 g/mol
InChI Key: UOORRWUZONOOLO-OWOJBTEDSA-N
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Description

1,3-Dichloropropene is a synthetic, flammable, colorless liquid that is relatively insoluble in water and soluble in ether, acetone, toluene, and benzene . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .


Synthesis Analysis

1,3-Dichloropropene can be prepared by reacting bis (3-hydroxypropyl)ether with hydrogen chloride, optionally in the presence of tertiary basic nitrogen compounds or other tertiary aliphatic bases as catalysts . It is typically injected 12 to 18 inches beneath the soil surface and can only be used by certified handlers .


Molecular Structure Analysis

The molecular formula of 1,3-Dichloropropene is C3H4Cl2 . The structure of 1,3-Dichloropropene can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,3-Dichloropropene reacts vigorously with oxidizing materials. It also reacts with aluminum, active metals, and halogenated compounds. Additionally, it reacts with acids and thiocyanates . Oxidative decomposition of 1,3-dichloropropene was initiated by (1) abstraction of allylic H/Cl by O2 and (2) intra-annular C–Cl bond scission and elimination of allylic Cl .


Physical And Chemical Properties Analysis

1,3-Dichloropropene is a colorless liquid with a sweet smell. It is feebly soluble in water and evaporates easily . It has a density of 1.225 g/cm3 .

Scientific Research Applications

  • Nematode and Weed Control in Crops : 1,3-D is effective as an alternative to methyl bromide for controlling nematodes and weeds in various crops, including ginger and cucumber. This contributes to increased yield, plant height, and vigor (Qiao et al., 2012); (Qiao et al., 2011).

  • Soil Pest and Pathogen Control : It's used to protect crops from nematode infestations and soil-borne diseases, promoting overall crop health and minimizing competition with soil pests (Rubin et al., 2020); (Stott & Gollapudi, 2001).

  • Soil Fumigation for Various Crops : It is used for preplanting soil fumigation in the production of high-value crops to control cyst and free-living nematodes (Terry et al., 2008); (Ashworth et al., 2015).

  • Reduction of Environmental Impact : Its gel cap formulation and combined use with chloropicrin are studied for reducing environmental emissions and human exposure risks, indicating a move towards more environmentally friendly application methods (Wang et al., 2009); (Wang et al., 2010).

  • Safety and Ecological Impact Studies : Research indicates that 1,3-D is efficiently detoxified in vivo and does not pose significant mutagenic hazards at certain doses. There is also ongoing study into its short-term impact on indigenous soil microbial communities and how composted manure might reduce its presence in soils (Badding et al., 2020); (Liu et al., 2015); (Gan et al., 1998).

Safety And Hazards

Acute inhalation exposure of humans to 1,3-Dichloropropene can cause mucous membrane irritation, chest pain, and breathing difficulties . Chronic dermal exposure may result in skin sensitization in humans . Evidence for the carcinogenicity of 1,3-dichloropropene in humans is inadequate, but results from several cancer bioassays provide adequate evidence of carcinogenicity in animals .

properties

IUPAC Name

1,3-dichloroprop-1-ene
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InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2
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InChI Key

UOORRWUZONOOLO-UHFFFAOYSA-N
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Canonical SMILES

C(C=CCl)Cl
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Molecular Formula

C3H4Cl2
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DSSTOX Substance ID

DTXSID1022057
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Molecular Weight

110.97 g/mol
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Physical Description

1,3-dichloropropene appears as a clear colorless liquid. Flash point 95 °F. Denser (at 10.2 lb / gal) than water and insoluble in water. Vapors are heavier than air. Used to make other chemicals and as soil fumigant., Liquid, Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor., Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.]
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Boiling Point

219 °F at 760 mmHg (NTP, 1992), 108 °C, Colorless to straw-colored liquid, pungent, sweet, penetrating odor; boiling point 104 °C; specific gravity 1.211 (25 °C); vapor pressure 28 mm Hg (20 °C) /Technical 1,3-dichloropropene/, 226 °F
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Flash Point

95 °F (NTP, 1992), 28 °C (82 °F) - closed cup, 25 °C closed cup; 35 °C open cup, 35 °C (open cup), 25 °C c.c., 95 °F, 77 °F
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Solubility

less than 0.1 mg/mL at 61.7 °F (NTP, 1992), In water, 2 g/L at 20 °C, In water at 25 °C: 2,180 mg/L (cis isomer), 2,320 mg/L (trans isomer), Miscible with hydrocarbons, halogenated solvents, esters, and ketones, Soluble in toluene, acetone, octane, Solubility in water, g/100ml at 20 °C: 0.2, 0.2%
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.220 at 25 °C, Relative density (water = 1): 1.22, 1.21
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Vapor Density

3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (Air = 1), Relative vapor density (air = 1): 3.8, 3.86
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Vapor Pressure

27.9 mmHg at 68 °F ; 28 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 34.3 mm Hg at 25 °C (cis isomer), 23.0 mm Hg at 25 °C (trans isomer), Vapor pressure, kPa at 20 °C: 3.7, 28 mmHg at 77 °, 28 mmHg
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Mechanism of Action

1,3-Dichloropropene (1,3-D) is a soil fumigant used primarily for preplanting control of parasitic nematodes. In a previous chronic dietary exposure study, 1,3-D induced an increased incidence of hepatocellular adenomas in male rats at a dose of 25?mg/kg/day. Although the mechanism for tumor induction in the rat liver by 1,3-D has not been specifically elucidated, available data suggested that the observed liver tumorigenesis was through a nongenotoxic mode of action at the tumor promotion stage. Fischer 344 rats containing preneoplastic lesions were treated (via gavage) with 25 mg/kg/day 1,3-D or 80 mg/kg/day phenobarbital (PB) for 30 days and 60 days, or for 30 days followed by a 30-day recovery period (no compound exposure). Following treatment, placental form glutathione S-transferase (GSTP) positive and GSTP-negative liver focal lesions were quantitated as to size and number. 1,3-D treatment had no effect on GSTP-positive foci number or relative size but significantly increased the number, labeling index, and relative size of GSTP-negative focal lesions (identified by H and E staining) after 30 and 60 days of treatment. Following the 30-day recovery period, the number, labeling index, and relative size of the GSTP-negative lesions in 1,3-D-treated animals returned to control levels. As expected, PB treatment produced an increase in number and relative size of the GSTP-positive lesions. The results of this study are consistent with 1,3-D inducing liver carcinogenesis through a nongenotoxic mode of action by functioning as a tumor promoter specifically through induction of a non-GSTP staining focal hepatocyte population., ... An increase in concentration of rat-liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity for 1,3-dichloropropene and 2,3-dichloro-1-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide, the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix. 1,3-Dichloropropene is hydrolyzed to the corresponding allylic alcohol which can be oxidized to the respective acroleins (hydrolytic oxidative pathway). Structural parameters like chloro substitution of the central C atom of the substituted induced polarization of the C as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways., Computed molecular properties were compared with experimental mutagenic potentials of some allylic compounds. The computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations which then react with nucleophilic centers of nucleic acid bases. The usefulness of computed properties in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials., To investigate the mechanism of 1,3-dichloropropene induced hepatotoxicity, we studied effects of modulation in concn or activities of glutathione, glutathione S-transferase, cytotchrome p-450 on 1,3-dichloropropene toxicity in mice. Piperonyl butoxide was used to inhibit cytochrome p-450 and buthionine sulfoximine to inhibit glutathione synthesis. 1,3-dichloropropene (300 mg/kg) administered with a stomach tube significantly increased plasma glutamate oxaloacetate transaminase and glutamate pyruvate transaminase activities as well as hepatic centrilobular swelling 15 hr after administration. No significant changes were observed at 100 mg/kg 1,3-dichloropropene. Piperonyl butoxide pretreatment significantly suppressed the elevation of glutamate oxaloacetate transaminase and glutamate pyruvate transaminase activities caused by 300 mg/kg 1,3-dichloropropene. This pretreatment significantly increased 1,3-dichloropropene concn in the liver. The piperonyl butoxide pretreatment decreased cytochrome p450 content in liver microsomes but prevented further reduction of cytochrome p-450 after 1,3-dichloropropene treatment. With buthionine sulfoximine pretreatment plasma glutamate oxaloacetate transaminase activity significantly increased in animals receiving 100 mg/kg 1,3-dichloropropene, whereas liver glutathione content and glutathione-S-transferase activity decreased. This pretreatment also significantly increased 1,3-dichloropropene concn in the liver. Cysteine administered 2 hr after 1,3-dichloropropene treatment by which time 1,3-dichloropropene in the liver had disappeared did not decrease the cytochrome p-450 content induced by 1,3-dichloropropene, although it prevented the elevation of glutamate oxaloacetate transaminase and glutamate pyruvate transaminase activities and increased hepatic glutathione concn. These results suggest 1,3-dichloropropene is biotransformed via cytochrome p450, the metabolites induced liver damage and glutathione plays an important role in the detoxification of 1,3-dichloropropene.
Record name 1,3-DICHLOROPROPENE
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Impurities

Two known mutagens, epichlorohydrin and 1,3-dichloro-2-propanol have been identified as impurities in some formulations., Other chlorinated hydrocarbons may be present as impurities and stabilizers. These include chloropicrin, isomers of dichloropropene, dichloropropane, and epichlorohydrin. /1,3-Dichloropropene mixture/, 2,3-Dichloropropene may be present at up to 6.5%
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Product Name

1,3-Dichloropropene

Color/Form

Colorless to straw-colored liquid, Amber liquid

CAS RN

542-75-6
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Melting Point

-119 °F (NTP, 1992), <-50 °C, -119 °F
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Synthesis routes and methods

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.
[Compound]
Name
alkyltrimethyl ammonium chloride
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[Compound]
Name
alkylaryltrimethyl ammonium chloride
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[Compound]
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monoalkyldimethylbenzyl ammonium
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alkyldimethylbenzyl ammonium chlorides
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substituted benzyl quaternary ammonium
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alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
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[Compound]
Name
Dialkyldimethyl ammonium
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didecyldimethyl ammonium halides
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[Compound]
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Heteroaromatic ammonium salts
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[Compound]
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cetylpyridinium halide
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[Compound]
Name
quaternary ammonium
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[Compound]
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Monoalkyltrimethyl ammonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloropropene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Dichloropropene
Reactant of Route 3
1,3-Dichloropropene
Reactant of Route 4
Reactant of Route 4
1,3-Dichloropropene
Reactant of Route 5
1,3-Dichloropropene
Reactant of Route 6
1,3-Dichloropropene

Citations

For This Compound
14,400
Citations
RSH Yang - Residue Reviews: Reviews of Environmental …, 1986 - Springer
3-Dichloropropene, the main ingredient of Telone II ®1 , was introduced as a commercial fumigant in 1955 (Berry et al. 1980). A preparation containing 1,3-dichloropropene and 1,2-…
Number of citations: 29 link.springer.com
GJ Poelarends, M Wilkens, MJ Larkin… - Applied and …, 1998 - Am Soc Microbiol
The gram-negative bacterium Pseudomonas cichorii 170, isolated from soil that was repeatedly treated with the nematocide 1,3-dichloropropene, could utilize low concentrations of 1,3-…
Number of citations: 139 journals.asm.org
RS Dungan, AM Ibekwe, SR Yates - FEMS Microbiology …, 2003 - academic.oup.com
In this study we investigated the response of microbial communities in unamended and manure-amended soil treated with the fumigants propargyl bromide (PBr) and 1,3-…
Number of citations: 124 academic.oup.com
RS Dungan, SR Yates - Vadose Zone Journal, 2003 - pubs.geoscienceworld.org
Fumigant pesticides are frequently used in intensive agriculture to control nematodes, fungi, and weeds. Currently, four registered fumigants are available: 1,3-dichloropropene (1,3-D), …
Number of citations: 68 pubs.geoscienceworld.org
RS Dungan, J Gan, SR Yates - Pest Management Science …, 2001 - Wiley Online Library
3‐Dichloropropene (1,3‐D), which consists of two isomers, (Z)‐ and (E)‐1,3‐D, is considered to be a viable alternative to methyl bromide, but atmospheric emission of 1,3‐D is often …
Number of citations: 91 onlinelibrary.wiley.com
M Guo, SK Papiernik, W Zheng… - Journal of environmental …, 2004 - Wiley Online Library
Hydrolysis is the major pathway for fumigant 1,3‐dichloropropene (1,3‐D) degradation in water and soil, yet the process is not well understood. Experiments were conducted to …
Number of citations: 40 acsess.onlinelibrary.wiley.com
J Gan, SR Yates, D Wang, FF Ernst - 1998 - Wiley Online Library
Emissions of fumigants can be an important source of air pollution at soil fumigation sites, and the high emission rates result partly from the use of application methods that are high in …
Number of citations: 84 acsess.onlinelibrary.wiley.com
JH Kim, J Gan, WJ Farmer, SR Yates… - Journal of agricultural …, 2003 - ACS Publications
The fumigant 1,3-dichloropropene (1,3-D), in combination with chloropicrin, is considered a major replacement to methyl bromide (MeBr). This study was conducted to better understand …
Number of citations: 43 pubs.acs.org
Z Yan, M Bartels, B Gollapudi, J Driver… - Critical Reviews in …, 2020 - Taylor & Francis
3-Dichloropropene (1,3-D; CAS #542-75-6) is a fumigant used for preplant treatment of soil to control parasitic nematodes and manage soil borne diseases for numerous fruit, vegetable…
Number of citations: 7 www.tandfonline.com
Q Wang, S Gao, D Wang, K Spokas… - Journal of agricultural …, 2016 - ACS Publications
Biochar, which is organic material heated under a limited supply of oxygen, has the potential to reduce fumigant emissions when incorporated in the soil, but the mechanisms are not …
Number of citations: 26 pubs.acs.org

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